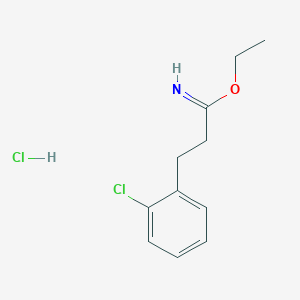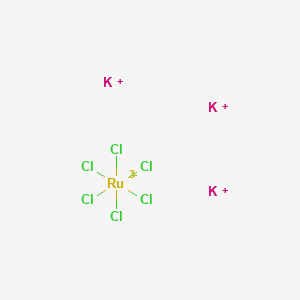
Potassium chloride ruthenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium chloride ruthenate is a chemical compound that contains potassium, chlorine, and ruthenium. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is often used in research and industrial processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium chloride ruthenate can be synthesized through various methods. One common method involves the reaction of ruthenium trichloride with potassium hydroxide in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the starting materials. The resulting product is then purified through filtration and recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the controlled addition of potassium hydroxide to a solution of ruthenium trichloride, followed by heating and stirring to promote the reaction. The product is then isolated through filtration and drying, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Potassium chloride ruthenate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in an acidic medium and results in the formation of higher oxidation state ruthenium compounds.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine. The reaction is usually carried out in an aqueous or alcoholic medium.
Substitution: Substitution reactions involve the replacement of chloride ions with other ligands, such as phosphines or amines. These reactions are often carried out in the presence of a suitable catalyst and under controlled temperature conditions.
Major Products Formed: The major products formed from these reactions include various ruthenium complexes with different oxidation states and coordination environments. These products are often characterized by their unique chemical and physical properties.
Scientific Research Applications
Potassium chloride ruthenate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, oxidation, and polymerization reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme activity and protein interactions.
Medicine: this compound is investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: It is used in the production of electronic components, such as resistors and capacitors, due to its conductive properties.
Mechanism of Action
The mechanism of action of potassium chloride ruthenate involves its ability to interact with various molecular targets and pathways. In catalytic reactions, the compound facilitates the transfer of electrons between reactants, promoting the formation of desired products. In biological systems, this compound can interact with proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Potassium chloride ruthenate can be compared with other similar compounds, such as potassium ruthenate and potassium perruthenate. These compounds share some common properties but also exhibit unique characteristics:
Potassium Ruthenate (K2RuO4): This compound is similar to this compound but has a different oxidation state and coordination environment. It is often used in oxidation reactions and as a precursor for other ruthenium compounds.
Potassium Perruthenate (KRuO4): Potassium perruthenate is a strong oxidizing agent and is used in various oxidation reactions. It has a higher oxidation state compared to this compound and exhibits different reactivity and stability.
Properties
Molecular Formula |
Cl6K3Ru |
|---|---|
Molecular Weight |
431.1 g/mol |
IUPAC Name |
tripotassium;hexachlororuthenium(3-) |
InChI |
InChI=1S/6ClH.3K.Ru/h6*1H;;;;/q;;;;;;3*+1;+3/p-6 |
InChI Key |
TUXPILWTDFIZKW-UHFFFAOYSA-H |
Canonical SMILES |
Cl[Ru-3](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


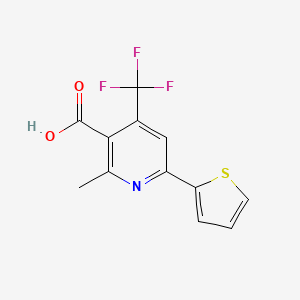
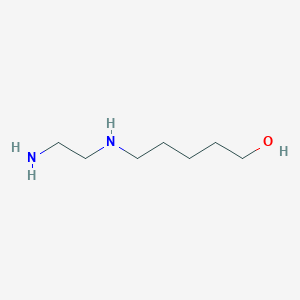
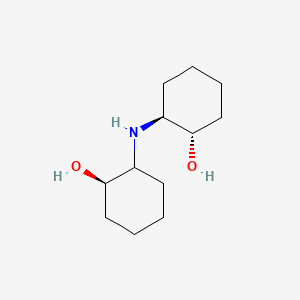
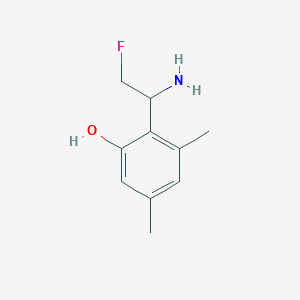
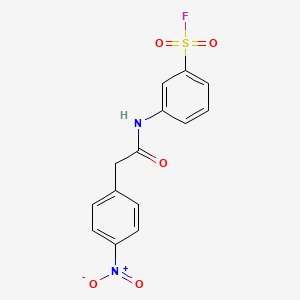
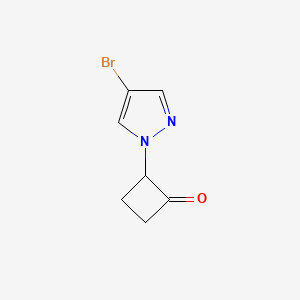

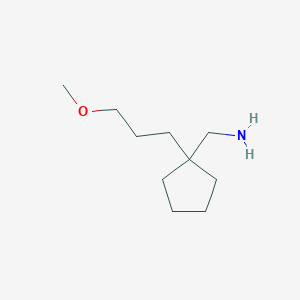
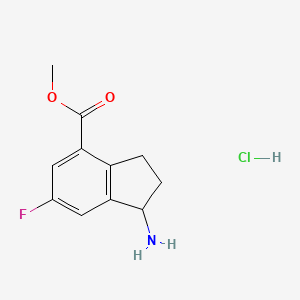
![tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B13345161.png)
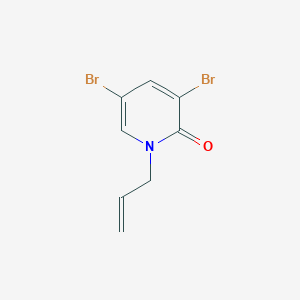
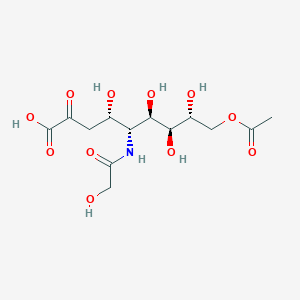
![(1S,3aS,4R,6aR)-1-((2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-3-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-methoxybenzo[d][1,3]dioxol-5-yl)oxy)hexahydrofuro[3,4-c]furan-3a-ol](/img/structure/B13345176.png)
